

6-Chloro-3-(trifluoromethyl)pyridin-2-amine molecular structure and weight

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Compound of Interest

Compound Name: 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2383933

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An In-Depth Technical Guide to **6-Chloro-3-(trifluoromethyl)pyridin-2-amine**: Structure, Properties, and Synthetic Applications

Introduction

6-Chloro-3-(trifluoromethyl)pyridin-2-amine, identified by its CAS Number 79456-27-2, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.^[1] As a substituted aminopyridine, it serves as a crucial building block for the synthesis of more complex, high-value molecules. Its utility is derived from the unique combination of a reactive amine group, a displaceable chlorine atom, and the electronically influential trifluoromethyl group on a pyridine scaffold.

This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and its strategic importance in modern synthetic chemistry. It will delve into the scientific rationale behind its use, offer a detailed experimental protocol for a common transformation, and visualize a typical synthetic workflow, providing researchers and drug development professionals with a foundational understanding of this versatile intermediate.

Part 1: Molecular Structure and Physicochemical Properties

The structural and chemical properties of **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** are fundamental to its reactivity and application. The molecule consists of a pyridine ring substituted with an amine group at the 2-position, a trifluoromethyl group at the 3-position, and a chlorine atom at the 6-position.

The molecular formula for this compound is C₆H₄ClF₃N₂.^{[2][3]} Its molecular weight is approximately 196.56 g/mol.^{[3][4]} The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and fluorine atoms) influences its solubility and interaction with other molecules.

Table 1: Key Physicochemical Data for **6-Chloro-3-(trifluoromethyl)pyridin-2-amine**

Property	Value	Source(s)
IUPAC Name	6-chloro-3-(trifluoromethyl)pyridin-2-amine	N/A
CAS Number	79456-27-2	^[1]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	^{[2][3]}
Molecular Weight	196.56 g/mol	^[3]
Appearance	Solid	^[5]
Purity	Typically ≥98%	^[5]
Canonical SMILES	<chem>C1=CC(=C(C(=N1)N)Cl)C(F)(F)F</chem>	^[2]
InChIKey	FXLKGHMCRNENON-UHFFFAOYSA-N	^[2]

Part 2: The Scientific Rationale for Use in Drug Discovery and Agrochemicals

The value of **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** as a synthetic intermediate is not arbitrary; it is a result of the deliberate combination of functional groups that impart desirable characteristics to the final target molecules.

- **Expertise & Experience: The Strategic Role of the Trifluoromethyl (-CF₃) Group** The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.^[6] The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body, such as cytochrome P450s. This often leads to improved metabolic stability and a longer biological half-life.^[6]^[7] Furthermore, its high electronegativity and lipophilicity can significantly enhance a molecule's ability to cross cell membranes and improve its binding affinity to target proteins.^[6]^[8]
- **Authoritative Grounding: The Pyridine Scaffold and Reactive Handles** The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The chloro and amino groups on the ring are the primary "reactive handles" for synthetic chemists. The amine group at the 2-position is a potent nucleophile, readily participating in reactions like acylation, alkylation, and the formation of ureas or sulfonamides.^[9] The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups to build molecular diversity. This dual reactivity makes the compound a versatile starting point for creating extensive libraries of new chemical entities.^[6]

Part 3: Experimental Protocol: Synthesis of a Pyridyl Urea Derivative

- **Trustworthiness: A Self-Validating Protocol** The following protocol describes a representative reaction where **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** is used to form a substituted urea, a common structural motif in bioactive compounds.^[9] This protocol is designed to be self-validating by including steps for reaction monitoring and product characterization, ensuring the integrity of the outcome.

Objective: To synthesize N-(2,6-difluorobenzoyl)-N'-(6-chloro-3-(trifluoromethyl)-2-pyridyl)urea via acylation reaction.

Materials:

- **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** (1.0 eq)

- 2,6-Difluorobenzoyl isocyanate (1.05 eq)
- Anhydrous Toluene
- Standard laboratory glassware, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Thin-Layer Chromatography (TLC) apparatus

Methodology:

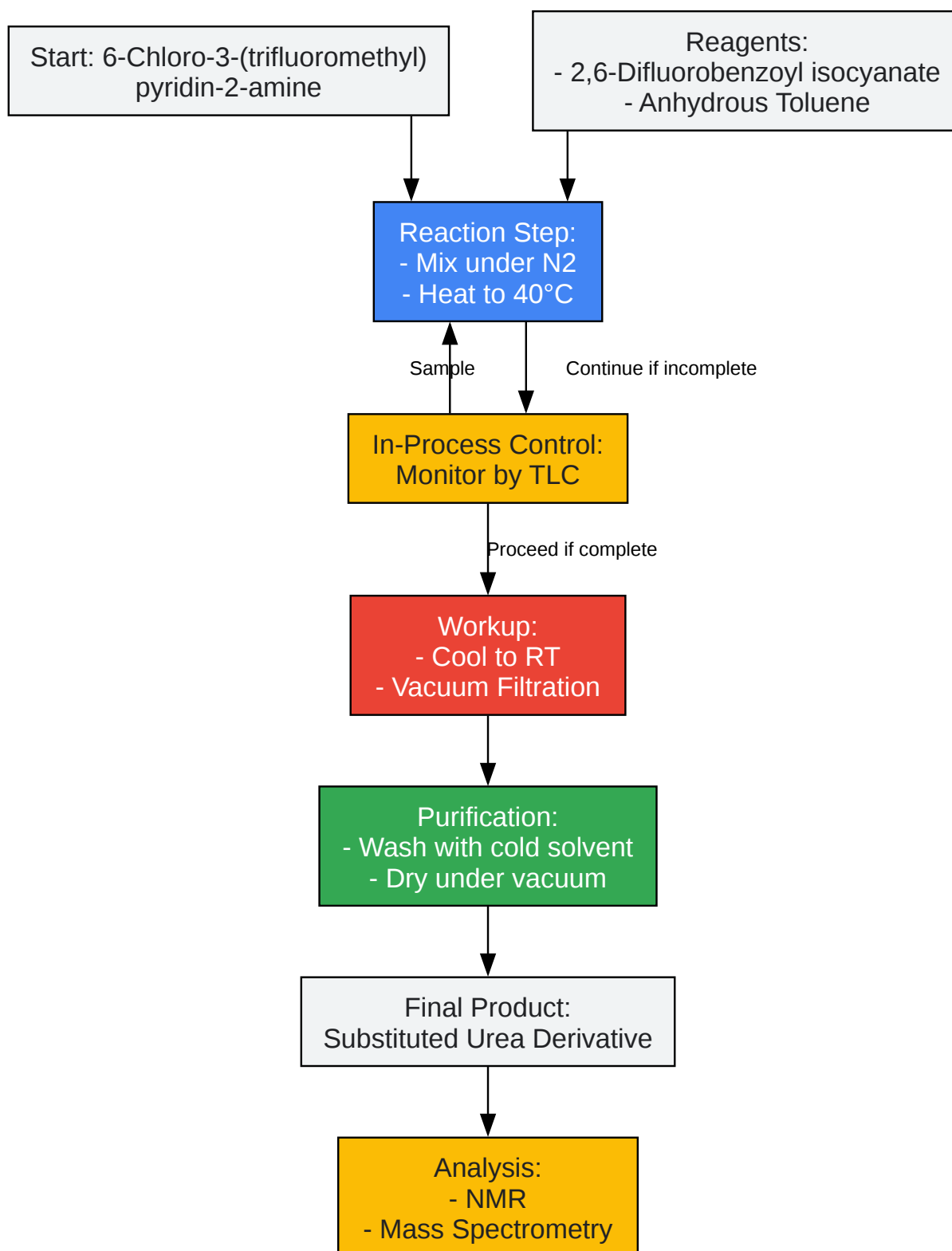
- **System Preparation (Causality: Preventing Side Reactions):** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. An inert atmosphere is critical to prevent moisture from reacting with the highly electrophilic isocyanate, which would lead to unwanted side products.
- **Reagent Dissolution (Causality: Ensuring Homogeneity):** Charge the flask with **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** (1.0 eq) and dissolve it in anhydrous toluene. Anhydrous solvent is used to maintain the moisture-free environment.
- **Initiation of Reaction (Causality: Controlled Addition):** Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene to the stirred solution at room temperature. A slow, controlled addition helps to manage any potential exotherm and ensures a uniform reaction.
- **Reaction Progression (Causality: Driving to Completion):** Gently heat the reaction mixture to 40-50°C. The application of moderate heat increases the reaction rate to ensure the transformation proceeds to completion in a reasonable timeframe.
- **Reaction Monitoring (Causality: Verifying the Endpoint):** Monitor the progress of the reaction by TLC. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting amine spot indicates the reaction is complete. This step prevents premature or unnecessarily long reaction times.
- **Product Isolation (Causality: Purification):** Upon completion, cool the mixture to room temperature. The product often precipitates out of the non-polar toluene solvent. Collect the

solid product by vacuum filtration.

- Washing and Drying (Causality: Removing Impurities): Wash the collected solid with a small amount of cold toluene or hexane to remove any residual starting materials or soluble impurities. Dry the purified solid product under vacuum.
- Characterization (Causality: Confirming Identity and Purity): Confirm the structure and purity of the final product, N-(2,6-difluorobenzoyl)-N'-(6-chloro-3-(trifluoromethyl)-2-pyridyl)urea, using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final, characterized product as described in the protocol.



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Caption: Synthetic workflow for the preparation of a urea derivative.

Conclusion

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a high-value chemical intermediate whose utility is firmly grounded in the principles of modern medicinal and process chemistry. Its carefully arranged functional groups—a metabolically robust trifluoromethyl moiety, a versatile pyridine core, and reactive chloro and amino handles—provide a powerful platform for the synthesis of novel compounds. The strategic application of this building block allows researchers to efficiently generate complex molecules with enhanced pharmacokinetic and pharmacodynamic properties, making it an indispensable tool in the pipeline of drug discovery and agrochemical development.

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References

- 1. 79456-27-2|6-Chloro-3-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | CID 13064153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C₆H₄ClF₃N₂ | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3-(trifluoromethyl)pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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